Cas no 2138051-67-7 (3-(5-methyl-1H-pyrazol-1-yl)-4-(2-methylbutan-2-yl)cyclohexan-1-ol)

3-(5-methyl-1H-pyrazol-1-yl)-4-(2-methylbutan-2-yl)cyclohexan-1-ol structure
2138051-67-7 structure
Product name:3-(5-methyl-1H-pyrazol-1-yl)-4-(2-methylbutan-2-yl)cyclohexan-1-ol
CAS No:2138051-67-7
MF:C15H26N2O
MW:250.379744052887
CID:6594841
PubChem ID:165952954

3-(5-methyl-1H-pyrazol-1-yl)-4-(2-methylbutan-2-yl)cyclohexan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 2138051-67-7
    • 3-(5-methyl-1H-pyrazol-1-yl)-4-(2-methylbutan-2-yl)cyclohexan-1-ol
    • EN300-1160002
    • Inchi: 1S/C15H26N2O/c1-5-15(3,4)13-7-6-12(18)10-14(13)17-11(2)8-9-16-17/h8-9,12-14,18H,5-7,10H2,1-4H3
    • InChI Key: WYAFLLAUXLYOSJ-UHFFFAOYSA-N
    • SMILES: OC1CCC(C(C1)N1C(C)=CC=N1)C(C)(C)CC

Computed Properties

  • Exact Mass: 250.204513457g/mol
  • Monoisotopic Mass: 250.204513457g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 3
  • Complexity: 280
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 3
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 38Ų
  • XLogP3: 3.4

3-(5-methyl-1H-pyrazol-1-yl)-4-(2-methylbutan-2-yl)cyclohexan-1-ol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1160002-5.0g
3-(5-methyl-1H-pyrazol-1-yl)-4-(2-methylbutan-2-yl)cyclohexan-1-ol
2138051-67-7
5g
$3977.0 2023-05-24
Enamine
EN300-1160002-0.25g
3-(5-methyl-1H-pyrazol-1-yl)-4-(2-methylbutan-2-yl)cyclohexan-1-ol
2138051-67-7
0.25g
$1262.0 2023-05-24
Enamine
EN300-1160002-0.1g
3-(5-methyl-1H-pyrazol-1-yl)-4-(2-methylbutan-2-yl)cyclohexan-1-ol
2138051-67-7
0.1g
$1207.0 2023-05-24
Enamine
EN300-1160002-0.5g
3-(5-methyl-1H-pyrazol-1-yl)-4-(2-methylbutan-2-yl)cyclohexan-1-ol
2138051-67-7
0.5g
$1316.0 2023-05-24
Enamine
EN300-1160002-2.5g
3-(5-methyl-1H-pyrazol-1-yl)-4-(2-methylbutan-2-yl)cyclohexan-1-ol
2138051-67-7
2.5g
$2688.0 2023-05-24
Enamine
EN300-1160002-10.0g
3-(5-methyl-1H-pyrazol-1-yl)-4-(2-methylbutan-2-yl)cyclohexan-1-ol
2138051-67-7
10g
$5897.0 2023-05-24
Enamine
EN300-1160002-0.05g
3-(5-methyl-1H-pyrazol-1-yl)-4-(2-methylbutan-2-yl)cyclohexan-1-ol
2138051-67-7
0.05g
$1152.0 2023-05-24
Enamine
EN300-1160002-1.0g
3-(5-methyl-1H-pyrazol-1-yl)-4-(2-methylbutan-2-yl)cyclohexan-1-ol
2138051-67-7
1g
$1371.0 2023-05-24

Additional information on 3-(5-methyl-1H-pyrazol-1-yl)-4-(2-methylbutan-2-yl)cyclohexan-1-ol

Introduction to 3-(5-methyl-1H-pyrazol-1-yl)-4-(2-methylbutan-2-yl)cyclohexan-1-ol (CAS No. 2138051-67-7) and Its Emerging Applications in Chemical Biology

The compound 3-(5-methyl-1H-pyrazol-1-yl)-4-(2-methylbutan-2-yl)cyclohexan-1-ol, identified by its CAS number 2138051-67-7, represents a fascinating molecule with significant potential in the realm of chemical biology and pharmaceutical research. This tricyclic structure, featuring a pyrazole moiety linked to a cyclohexanol backbone and an isobutyl substituent, has garnered attention due to its unique pharmacophoric features and promising biological activities. The pyrazole ring, known for its versatility in drug design, contributes to the compound's ability to interact with biological targets, while the cyclohexanol moiety introduces flexibility and solubility advantages. The presence of the 2-methylbutan-2-yl group further enhances its structural complexity, potentially influencing both pharmacokinetic properties and binding affinity.

In recent years, the exploration of heterocyclic compounds has been a cornerstone in medicinal chemistry, with pyrazole derivatives emerging as particularly influential in developing novel therapeutic agents. The compound in question (3-(5-methyl-1H-pyrazol-1-yl)-4-(2-methylbutan-2-yl)cyclohexan-1-ol) exemplifies this trend, as it combines the well-documented bioactivity of pyrazole with a structurally distinct scaffold. This combination has led to investigations into its potential roles as an intermediate in synthesizing bioactive molecules or as a lead compound for further derivatization. The cyclohexanol component not only contributes to the molecule's overall solubility but also provides a site for functionalization, enabling chemists to tailor its properties for specific applications.

Recent studies have highlighted the importance of tricyclic structures in drug discovery, emphasizing their ability to mimic natural product scaffolds and enhance binding interactions with biological targets. The 3-(5-methyl-1H-pyrazol-1-yl)-4-(2-methylbutan-2-yl)cyclohexan-1-ol molecule, with its tricyclic framework, aligns well with this paradigm. Research has shown that such structures can exhibit improved metabolic stability and reduced toxicity compared to linear analogs, making them attractive candidates for pharmaceutical development. The specific arrangement of functional groups in this compound—particularly the pyrazole ring and the isobutyl side chain—has been hypothesized to contribute to its potential bioactivity by enabling favorable interactions with enzymes or receptors.

The pharmacological profile of 3-(5-methyl-1H-pyrazol-1-yl)-4-(2-methylbutan-2-y lcyclohexan - 1 - ol) has been the subject of preliminary investigations, revealing intriguing possibilities for therapeutic applications. Early studies suggest that this compound may possess agonist or antagonist activity at various biological targets, depending on the specific modifications made to its structure. For instance, the pyrazole moiety is known to be a key pharmacophore in several approved drugs, where it contributes to binding affinity and selectivity. By integrating this moiety into a cyclohexanol backbone modified with an isobutyl group, researchers have created a molecule that may exhibit novel pharmacological effects while maintaining favorable pharmacokinetic properties.

The synthesis of 3-(5-methyl - 1H - pyrazol - 1 - yl) - 4 - ( 2 - methylbutan - 2 - yl)cyclohexan - 1 - ol represents another area of interest within synthetic chemistry. The construction of its tricyclic core requires sophisticated methodologies that often involve multi-step reactions, including cyclization processes and functional group transformations. Advances in synthetic techniques have enabled more efficient routes to such complex molecules, reducing both reaction times and byproduct formation. These improvements are crucial for scaling up production and conducting large-scale screenings for biological activity. Additionally, computational methods have been increasingly employed to guide synthetic strategies, predicting optimal pathways based on molecular structure and reactivity patterns.

The potential applications of this compound extend beyond traditional pharmaceuticals into other areas of chemical biology. For example, it may serve as a tool compound for studying enzyme mechanisms or as a scaffold for designing probes that interact with specific biological pathways. The structural features of 3-(5-methyl - 1H-pyrazol - 1 - yl) - 4 -( 2 - methylbutan - 2 - yl)cyclohexan - 1 - ol, particularly the presence of both polar (hydroxyl) and non-polar (isobutyl) regions, make it an interesting candidate for modulating membrane interactions or protein-lipid associations. Such properties are increasingly relevant in fields like drug delivery systems and biomaterial science.

Future directions in research on this compound may involve exploring its role in modulating inflammatory pathways or serving as a precursor for more complex derivatives with enhanced bioactivity. The flexibility provided by the cyclohexanol ring allows for diverse chemical modifications, enabling researchers to fine-tune its interactions with biological targets. For instance, introducing additional functional groups could alter its binding affinity or selectivity without significantly compromising its core structure. Such modifications are essential for optimizing drug-like properties such as solubility, permeability, and metabolic stability.

The integration of computational modeling into the study of 3-(5-methyl - 1H-pyrazol - 1-y l) - 4 -( 2 methylbutan - 2 yl)cyclohexan - 1 ol has also opened new avenues for understanding its behavior at both molecular and cellular levels. Techniques such as molecular dynamics simulations can provide insights into how this compound interacts with proteins or nucleic acids over time, while quantum mechanical calculations can predict electronic properties that influence reactivity. These computational approaches complement experimental data by offering hypotheses about mechanism-based drug design or identifying key structural features responsible for observed biological effects.

In conclusion,3-(5-methyl-l H-pyrazol-l-y l)-4 -(2-methylbutan-Z-y l)cyclohex an-l ol(CAS No .2138051677) stands out as a promising entity within chemical biology due to its unique structural features and potential bioactivities . Its combination of a pyrazole moiety ,a cyc lohexanol backbone ,and an isobutyl substituent creates opportunities for diverse applications across pharmaceuticals ,drug discovery tools ,and biomaterial science . As research continues ,this compound will likely play an important role in advancing our understanding of molecular interactions and developing novel therapeutic strategies .

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